N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide
Description
N-[2-(1H-Imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic compound featuring a 1-methylindole core linked via a carboxamide group to a 2-(1H-imidazol-4-yl)ethyl side chain.
Properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-19-7-5-11-2-3-12(8-14(11)19)15(20)17-6-4-13-9-16-10-18-13/h2-3,5,7-10H,4,6H2,1H3,(H,16,18)(H,17,20) |
InChI Key |
QUWLOFAYQSEWPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Core Intermediate Preparation
The synthesis begins with the preparation of two critical intermediates:
-
1-Methyl-1H-indole-6-carboxylic acid : Generated via methylation of indole-6-carboxylic acid using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF.
-
2-(1H-Imidazol-4-yl)ethylamine : Synthesized through reductive amination of imidazole-4-carbaldehyde with ethylenediamine, followed by Boc protection and deprotection steps.
Amide Bond Formation Strategies
The carboxamide linkage is established using two primary methods:
CDI-Mediated Coupling
EDC/HOBt-Mediated Coupling
-
Reagents : EDC·HCl, hydroxybenzotriazole (HOBt), dimethylformamide (DMF).
-
Procedure :
-
Pre-activate the carboxylic acid with EDC·HCl and HOBt at 0°C for 30 minutes.
-
React with the amine at room temperature for 12–18 hours.
-
Table 1: Comparative Analysis of Amide Coupling Methods
| Method | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| CDI-Mediated | CDI | THF | Reflux | 1.5 | 72–78 | ≥95 |
| EDC/HOBt-Mediated | EDC·HCl, HOBt | DMF | 0°C → RT | 12–18 | 65–70 | ≥90 |
Reaction Optimization and Byproduct Mitigation
Solvent Selection
Temperature and Time
Catalytic Additives
-
4-Dimethylaminopyridine (DMAP) : Enhances CDI-mediated activation, increasing yield to 81%.
-
Triethylamine (TEA) : Neutralizes HCl generated during EDC coupling, preventing amine protonation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) achieves ≥98% purity.
-
Crystallization : Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >99% purity using a C18 column (acetonitrile/water, 60:40, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide exhibits promising biological activities that make it a candidate for drug development. Its structural features suggest potential interactions with biological targets, particularly in the treatment of cancer and infectious diseases.
Anticancer Activity
Research indicates that indole derivatives, including this compound, demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds derived from indoles have shown significant activity against human lung cancer cells (A549) and breast cancer cells (MDA-MB-231) with IC50 values indicating potent antiproliferative effects . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies have shown low minimum inhibitory concentrations (MIC), suggesting strong antibacterial efficacy . The ability to inhibit bacterial growth positions this compound as a potential lead in the development of new antibiotics.
Pharmacology
The pharmacological profile of this compound reveals its potential as a therapeutic agent in various disease models.
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to target proteins involved in disease processes. These studies indicate strong interactions with proteins related to cancer cell survival, enhancing the understanding of how this compound could function at a molecular level .
Biochemical Applications
The biochemical applications of this compound extend beyond medicinal uses into areas such as enzyme inhibition and metabolic studies.
Enzyme Inhibition
Indole derivatives are known to act as inhibitors for various enzymes involved in metabolic pathways. For example, they can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . This property could be harnessed for developing anti-inflammatory drugs.
Metabolic Studies
Studies involving metabolic pathways have shown that compounds like this compound can influence the metabolism of other drugs, potentially leading to enhanced therapeutic effects or reduced side effects .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxicity against A549 cells with an IC50 < 10 μM. |
| Study B | Antibacterial Properties | Exhibited MIC values as low as 0.98 μg/mL against MRSA strains. |
| Study C | Molecular Docking | Strong binding affinity to RelA/SpoT homolog proteins, indicating potential for targeting bacterial resistance mechanisms. |
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogs
Key Observations:
Table 2: Physical Properties of Selected Analogs
- Melting Points : The target compound’s melting point is unreported, but analogs with bulkier substituents (e.g., H2) exhibit higher melting points (~200°C), likely due to enhanced crystallinity .
- Synthetic Yields : Schiff base analogs () show yields ranging from 45% (H2) to 85% (H9), suggesting that electron-withdrawing groups (e.g., bromine in H9) may improve reaction efficiency .
Pharmacological Potential
- Comparison with NSC 113989 () : The adenine-linked analog NSC 113989 shares the 2-(1H-imidazol-4-yl)ethyl group but replaces indole with purine, indicating divergent biological targets (e.g., nucleic acid metabolism vs. receptor modulation) .
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 268.32 g/mol |
| Molecular Formula | C15H16N4O |
| LogP | 1.355 |
| LogD | 1.3505 |
| Polar Surface Area | 48.953 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The structure of the compound features an indole ring fused with an imidazole moiety, contributing to its unique biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : The compound showed significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- HCT-116 (colon cancer) : Induction of apoptosis was observed through caspase activation assays, suggesting a mechanism involving programmed cell death .
The proposed mechanisms underlying the anticancer activity include:
- DNA Intercalation : Studies using ethidium bromide intercalation assays indicated that the compound can bind to DNA, potentially disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : The compound was shown to induce oxidative stress in cancer cells, leading to increased apoptosis rates .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for COX inhibition were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |
These findings suggest that this compound may serve as a potential lead for developing new anti-inflammatory drugs .
Case Study: Anticancer Activity in Mice
A notable study evaluated the in vivo efficacy of this compound in mice bearing xenograft tumors derived from human cancer cell lines. The results showed a significant reduction in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent.
Clinical Implications
Given its dual role in combating cancer and inflammation, this compound may have implications in treating conditions such as:
- Cancer (various types)
- Chronic inflammatory diseases (e.g., rheumatoid arthritis)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of indole-6-carboxylic acid derivatives with imidazole-containing ethylamine intermediates. Key steps include:
- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
- Characterization : Employ H/C NMR, high-resolution mass spectrometry (HRMS), and FTIR to confirm structure and purity. LC-MS is critical for monitoring reaction intermediates .
Q. Which analytical techniques are most effective for assessing the purity and stability of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmosphere.
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (, ) and affinity () .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC values in dose-response studies .
Q. How should contradictions in biological activity data (e.g., inconsistent IC values across studies) be resolved?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., pH, temperature, assay buffer composition) to identify confounding variables .
- Meta-Analysis : Pool data from multiple studies using standardized protocols (e.g., fixed substrate concentrations) and apply ANOVA to assess reproducibility .
Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Compare palladium on carbon vs. Raney nickel to minimize side reactions (e.g., dehalogenation) during hydrogenation steps .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. acetic acid for cyclization efficiency. Acetic acid reflux improves yields by stabilizing protonated intermediates .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 5 h for imidazole ring closure) .
Q. How can computational modeling enhance the design of analogs with improved target selectivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate ligand binding to homology-modeled receptors (e.g., GPCRs) using AMBER or GROMACS. Focus on hydrogen-bonding interactions between the imidazole moiety and active-site residues .
- QSAR Studies : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. What approaches are used to establish structure-activity relationships (SAR) for indole-imidazole hybrids?
- Methodological Answer :
- Scaffold Modifications : Synthesize analogs with substituted indoles (e.g., 5-fluoro or 7-nitro) and compare activity profiles .
- Pharmacophore Mapping : Overlay active/inactive analogs in MOE or Schrödinger to identify critical functional groups (e.g., carboxamide vs. ester at position 6) .
Q. What protocols ensure long-term stability of this compound in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
